Enzymatic Specificity: cmnm5U is the Exclusive Substrate for MnmC FAD-Dependent Deacetylation in the mnm5U Biosynthetic Pathway
The bifunctional enzyme MnmC catalyzes two consecutive reactions converting cmnm5U to mnm5U. Critically, the C-terminal MnmC1 domain exhibits strict substrate specificity for the carboxymethyl group of cmnm5U in its FAD-dependent deacetylation reaction, generating 5-aminomethyluridine (nm5U) as an intermediate. The downstream product mnm5U, lacking this carboxymethyl moiety, cannot serve as a substrate for the deacetylase domain [1]. This specificity was confirmed by crystal structure analysis at 3.0 Å resolution, which identified conserved basic residues in the catalytic site involved in cmnm5U recognition [2].
| Evidence Dimension | Enzyme Substrate Specificity |
|---|---|
| Target Compound Data | cmnm5U serves as substrate for MnmC1 FAD-dependent deacetylase domain |
| Comparator Or Baseline | mnm5U (5-methylaminomethyluridine): Cannot serve as substrate for MnmC1 deacetylase domain |
| Quantified Difference | Qualitative specificity; mnm5U is the product of the pathway and is not deacetylated by MnmC1 |
| Conditions | In vitro enzymatic assay with recombinant E. coli MnmC protein; crystal structure at 3.0 Å resolution |
Why This Matters
For researchers studying the MnmC enzymatic mechanism or developing inhibitors of this pathway, cmnm5U is the only commercially available nucleoside that can serve as the authentic substrate for the deacetylase reaction.
- [1] Kitamura, A., et al. Crystal structure of the bifunctional tRNA modification enzyme MnmC from Escherichia coli. Protein Sci., 2011, 20(7), 1105-1113. View Source
- [2] Kitamura, A., et al. Crystal structure of the bifunctional tRNA modification enzyme MnmC from Escherichia coli. Modomics Database Entry, 2011. View Source
